

N-Benzoyl-D-alanine Derivatives: A Comparative Analysis of Antimicrobial Activity

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Compound of Interest

Compound Name: *n*-Benzoyl-d-alanine

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The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. **N-Benzoyl-D-alanine** derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various **N-Benzoyl-D-alanine** derivatives, supported by available experimental data. The information is intended to aid researchers in the evaluation and advancement of these compounds as potential drug candidates.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of **N-Benzoyl-D-alanine** derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several N-benzoyl-alanine derivatives against a panel of clinically relevant bacteria. It is important to note that the available data is predominantly for N-benzoyl-DL-alanine or other closely related derivatives, with specific data for **N-benzoyl-D-alanine** derivatives being limited.

Compound	Test Organism	MIC (µg/mL)	Reference
Benzoylthiourea α -alanine	Staphylococcus aureus	15.6	[1]
Bacillus subtilis		31.2	
Escherichia coli		62.5	
4-Fluorobenzoylthiourea α -alanine	Staphylococcus aureus	7.8	[1]
Bacillus subtilis		15.6	
Escherichia coli		31.2	
Benzoylthiourea β -alanine	Staphylococcus aureus	31.2	[1]
Bacillus subtilis		62.5	
Escherichia coli		62.5	
4-Chlorobenzoylthiourea β -alanine	Staphylococcus aureus	15.6	[1]
Bacillus subtilis		31.2	
Escherichia coli		62.5	
4-Bromobenzoylthiourea β -alanine	Staphylococcus aureus	15.6	[1]
Bacillus subtilis		31.2	
Escherichia coli		62.5	

Amino acid-(N-benzoyl) hydrazide derivative (Compound 7b)	Escherichia coli	-	[3]
Amino acid-(N-benzoyl) hydrazide derivative (Compound 8a)	Escherichia coli	-	[2]
(Cu:L),(1:1) of N-Boc-amino acid-(N-nicotinoyl) hydrazide (Compound 6e)	Staphylococcus aureus	Comparable to Ampicillin	[3]
(Cd:L),(1:1) of amino acid-(N-benzoyl) hydrazide hydrochloride salt (Compound 7c)	Staphylococcus aureus	Comparable to Ampicillin	[2]

Note: A lower MIC value indicates greater antimicrobial activity. The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of chemical compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps involved in the broth microdilution assay:

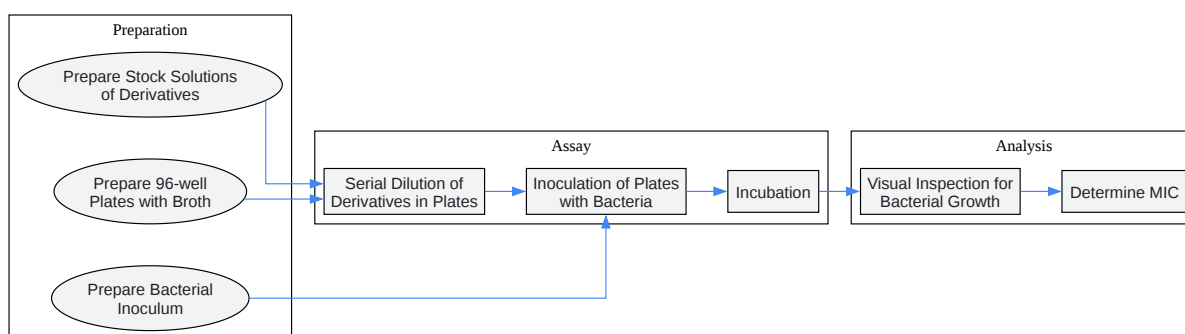
- Preparation of Materials:

- Sterile 96-well microtiter plates.
- Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
- Stock solutions of the test compounds (**N-Benzoyl-D-alanine** derivatives) of known concentration, typically dissolved in a suitable solvent like DMSO.
- Bacterial inoculum, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL).
- Serial Dilution of Test Compounds:
 - Dispense a fixed volume of sterile growth medium into all wells of the microtiter plate.
 - Add a specific volume of the stock solution of the test compound to the first well of a row.
 - Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, mixing thoroughly, and repeating this process across the row. This creates a range of decreasing concentrations of the test compound.
- Inoculation:
 - Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Inoculate each well of the microtiter plate with the diluted bacterial suspension, except for the sterility control wells (which contain only broth).
 - Include a growth control well (containing broth and inoculum but no test compound) and a positive control well (containing a known antibiotic).
- Incubation:
 - Cover the microtiter plate and incubate at a suitable temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
- Determination of MIC:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
- The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow for MIC Determination



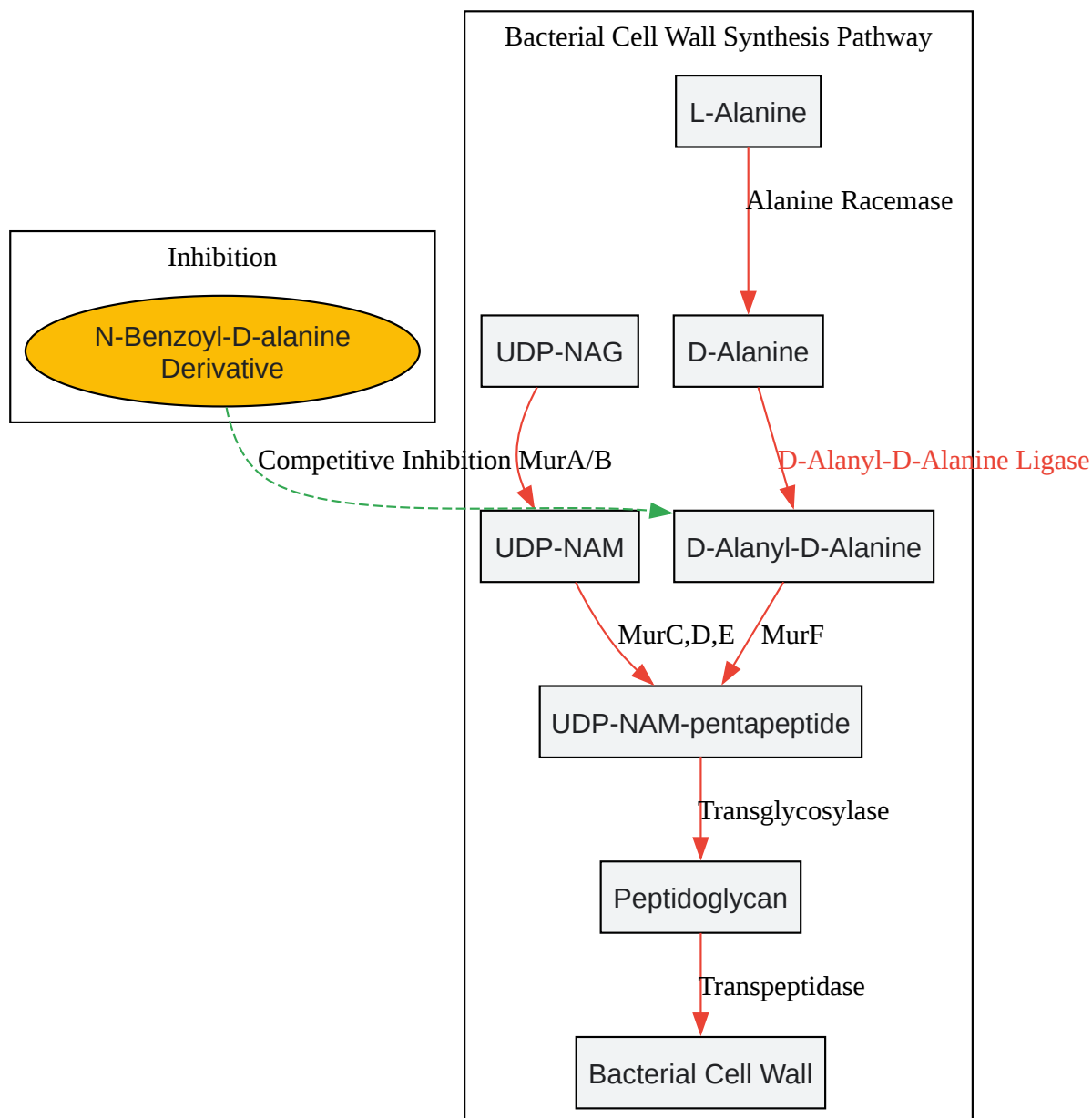
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the precise molecular targets for many **N-benzoyl-D-alanine** derivatives are still under investigation, a plausible mechanism of action is the inhibition of bacterial cell wall synthesis.

The structural similarity of these compounds to the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan precursor, suggests that they may act as competitive inhibitors of enzymes involved in this pathway, such as D-alanyl-D-alanine ligase.



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Caption: Proposed mechanism of action of **N-benzoyl-D-alanine** derivatives, highlighting the potential inhibition of D-alanyl-D-alanine ligase in the bacterial cell wall synthesis pathway.

Conclusion

The available data suggests that N-benzoyl-alanine derivatives, particularly those incorporating thiourea and hydrazide moieties, exhibit promising antimicrobial activity against a range of bacteria. The primary mechanism of action is hypothesized to be the disruption of bacterial cell wall synthesis through the inhibition of key enzymes like D-alanyl-D-alanine ligase. However, further research is imperative to synthesize and evaluate a broader range of **N-benzoyl-D-alanine** derivatives to establish clear structure-activity relationships. Moreover, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds. Such investigations will be instrumental in optimizing their antimicrobial potency and advancing their development as next-generation antibiotics.

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